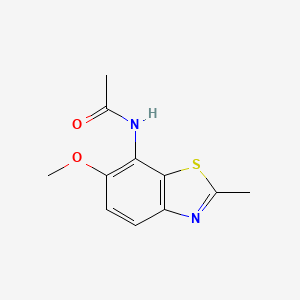

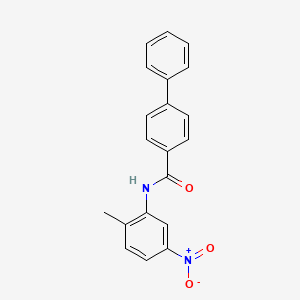

![molecular formula C11H11ClN2O2S B5548137 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole CAS No. 5850-29-3](/img/structure/B5548137.png)

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole

説明

The compound "1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole" is part of a class of chemicals that exhibit a wide range of biological and chemical properties due to their unique structural features. Imidazole derivatives are known for their versatility in chemical reactions and the ability to form stable structures with potential applications in various scientific fields.

Synthesis Analysis

Synthesis methods for imidazole derivatives often involve multi-step reactions that can include the formation of imidazole rings through the cyclization of appropriate precursors. For example, a related synthesis approach was described where functionalized imidazole derivatives were synthesized using a one-pot, multi-component reaction, demonstrating the efficiency of creating complex molecules from simpler ones (Ran et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to achieve desired properties. X-ray diffraction studies have been employed to determine the crystal structure of related compounds, providing insight into their molecular geometry and the interactions that stabilize their structures (Sharma et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including catalytic processes and the formation of complexes with metals. Their reactivity can be attributed to the imidazole ring, which can act as a ligand, forming stable complexes with transition metals, as observed in related compounds (Bermejo et al., 2000).

科学的研究の応用

Host Molecule for Anions

Research highlights the application of imidazole derivatives as host molecules for anions. A study by Nath and Baruah (2012) on imidazole-containing bisphenol and its interaction with different acids demonstrates the compound's ability to form structured salts through electrostatic and hydrogen bonding interactions. This capability suggests its potential in anion encapsulation and sensing applications (Nath & Baruah, 2012).

Catalysis in Synthesis

Imidazole derivatives serve as catalysts in chemical synthesis. The work by Ran et al. (2015) on the synthesis of local anesthetic agents through a one-pot, four-component reaction demonstrates the role of imidazole compounds in facilitating reactions, offering an efficient pathway to synthesize medically relevant compounds (Ran, Li, & Zhang, 2015).

Inhibition Studies

Imidazole derivatives are explored for their inhibitory properties against enzymes. Niwata et al. (1997) synthesized a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, finding them to selectively inhibit human heart chymase. This suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial (Niwata et al., 1997).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain compounds' anti-tobacco mosaic virus activity. This highlights the potential of imidazole derivatives in antiviral research and therapy (Chen et al., 2010).

Antimicrobial Activity

A novel compound with a complex imidazole structure was synthesized by Nural et al. (2018), exhibiting antibacterial and antimycobacterial activities. This suggests the utility of imidazole derivatives in developing new antimicrobial agents (Nural et al., 2018).

Diazotransfer Reagents

Goddard-Borger and Stick (2007) reported on imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent, highlighting its efficacy in converting primary amines into azides and methylene substrates into diazo compounds. This reagent, due to its stability and ease of preparation, is pivotal in synthetic chemistry applications (Goddard-Borger & Stick, 2007).

将来の方向性

As the compound “1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole” and its related compounds have shown potential in antimicrobial activity , future research could focus on exploring its potential uses in medical and pharmaceutical applications. Further studies could also investigate its synthesis, chemical reactions, and safety profile in more detail.

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2,4-dimethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-7-14(9(2)13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPWGYIIWUKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351465 | |

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

CAS RN |

5850-29-3 | |

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)